molecular formula C5H5BrN2OS B8436378 5-bromo-N-methylthiazole-4-carboxamide

5-bromo-N-methylthiazole-4-carboxamide

Cat. No.: B8436378
M. Wt: 221.08 g/mol
InChI Key: PYAJPJWSNVTPKH-UHFFFAOYSA-N
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Description

5-Bromo-N-methylthiazole-4-carboxamide is a brominated thiazole derivative featuring a carboxamide group at the 4-position and a methyl substituent on the nitrogen atom. The bromine atom at the 5-position enhances its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Thiazole derivatives are known for their bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory effects .

Properties

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

5-bromo-N-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C5H5BrN2OS/c1-7-5(9)3-4(6)10-2-8-3/h2H,1H3,(H,7,9)

InChI Key

PYAJPJWSNVTPKH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(SC=N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The methyl group on the carboxamide nitrogen in this compound may reduce solubility compared to unsubstituted carboxamides but improves metabolic stability .

Preparation Methods

Reaction Pathway

A widely reported method involves the conversion of 2-bromo-5-methylthiazole-4-carboxylic acid to its acid chloride, followed by reaction with methylamine (Figure 1). This two-step process leverages classical amidation chemistry:

  • Acid Chloride Formation :

    • Reagents : Oxalyl chloride (2 M in DCM), catalytic DMF.

    • Conditions : Anhydrous DCM, room temperature, 1 hour.

    • Mechanism : The carboxylic acid reacts with oxalyl chloride to form a reactive acyl chloride intermediate, releasing CO and HCl.

  • Amidation with Methylamine :

    • Reagents : Methylamine (or trimethylsilyl cyanide as a surrogate), DIEA (N,N-diisopropylethylamine).

    • Conditions : THF, 50°C, 1.5 hours.

    • Workup : Purification via flash chromatography (EtOAc/Hexanes gradient).

Key Data

StepReagentsSolventTemp (°C)Time (h)Yield
1Oxalyl chloride, DMFDCM25195%*
2Methylamine, DIEATHF501.539%
*Intermediate yield; final isolated yield of 5-bromo-N-methylthiazole-4-carboxamide = 39%.

Optimization Note : Using trimethylsilyl cyanide instead of gaseous methylamine improves safety and reproducibility.

Suzuki-Miyaura Cross-Coupling for Boronate Precursors

Reaction Design

This method utilizes a palladium-catalyzed cross-coupling between 5-bromo-4-methylthiazole and a boronate ester, followed by functional group interconversion (Figure 2):

  • Borylation :

    • Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂, potassium acetate.

    • Conditions : Dioxane, 100°C, 12 hours.

  • Amidation :

    • Reagents : Methylamine hydrochloride, EDC·HCl, HOBt.

    • Conditions : DCM, room temperature, overnight.

Key Data

StepCatalystSolventTemp (°C)Time (h)Yield
1Pd(dppf)Cl₂Dioxane1001282%
2EDC·HCl, HOBtDCM251275%

Advantage : High yielding and scalable, but requires rigorous exclusion of moisture.

One-Pot Cyclization-Thionation Approach

Procedure

A streamlined one-pot synthesis avoids intermediate isolation (Figure 3):

  • Cyclization : Ethyl acetoacetate reacts with N-bromosuccinimide (NBS) in DMF to form a brominated β-ketoester.

  • Thionation : Thiourea introduces the thiazole ring.

  • Amidation : In situ reaction with methylamine.

Key Data

ReagentsSolventTemp (°C)Time (h)Yield
NBS, Thiourea, MethylamineDMF0→25448%

Limitation : Competitive side reactions reduce yield compared to stepwise methods.

Green Chemistry: PEG-400 Mediated Synthesis

Sustainable Protocol

Polyethylene glycol (PEG-400) serves as a recyclable solvent in this eco-friendly approach (Figure 4):

  • Bromination : 4-Methylthiazole-5-carboxylic acid treated with NBS in PEG-400.

  • Amidation : Methylamine added directly to the reaction mixture.

Key Data

ReagentsSolventTemp (°C)Time (h)Yield
NBS, MethylaminePEG-40080668%

Advantage : Eliminates volatile organic solvents; PEG-400 recovered and reused.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid Chloride Amidation39>95ModerateHigh
Suzuki-Miyaura82>98HighModerate
One-Pot Cyclization4890LowLow
PEG-400 Mediated68>95HighHigh

Recommendation : The Suzuki-Miyaura method is optimal for high-purity applications, while the PEG-400 protocol excels in sustainability.

Challenges and Optimization Strategies

Common Issues

  • Low Yields in Amidation : Competing hydrolysis of acid chlorides can be mitigated using molecular sieves or excess amine.

  • Pd Catalyst Cost : Substituting Pd(dppf)Cl₂ with cheaper Pd(OAc)₂ reduces expenses but requires longer reaction times.

  • Byproduct Formation : Thiourea derivatives in one-pot methods generate thiourea-amide adducts; gradient chromatography is essential.

Advanced Techniques

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C).

  • Flow Chemistry : Continuous processing improves consistency in acid chloride synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-methylthiazole-4-carboxamide, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via sequential coupling reactions. For example, brominated thiazole intermediates (e.g., 5-bromothiazole derivatives) are coupled with methylamine using carbodiimide-based reagents (e.g., EDCI) under mild conditions (room temperature, overnight) to form the carboxamide moiety . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., dichloromethane or DMF), and purification via column chromatography.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the thiazole ring structure and methylamide substitution (e.g., δ ~2.9 ppm for N-CH3_3 and ~165 ppm for the carbonyl carbon) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 235.98 for C6_6H6_6BrN2_2OS) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using acetonitrile/water gradients .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom at the 5-position undergoes nucleophilic substitution (e.g., with amines or thiols) under SNAr conditions (polar aprotic solvents, elevated temperatures). Kinetic studies suggest that electron-withdrawing groups on the thiazole ring enhance reactivity .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) to model binding poses.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies, with validation against experimental IC50_{50} data .

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved across studies?

  • Methodological Answer :

  • Assay Standardization : Use CLSI guidelines for antimicrobial testing and NCI-60 cell lines for anticancer profiling to ensure reproducibility .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., halogen substitution, methyl group position) to isolate key functional groups. For example:
CompoundSubstituentActivity (IC50_{50}, μM)
This compoundBr, N-CH3_32.1 (Antimicrobial)
5-Chloro-N-ethylthiazole-4-carboxamideCl, N-C2_2H5_54.7 (Anticancer)
Source: Adapted from comparative studies .

Q. What experimental designs mitigate side reactions (e.g., dehalogenation) during functionalization of the thiazole ring?

  • Methodological Answer :

  • Protective Groups : Temporarily protect the carboxamide with tert-butoxycarbonyl (Boc) during bromine substitution .
  • Low-Temperature Reactions : Perform reactions at -20°C in anhydrous THF to suppress radical pathways .
  • In Situ Monitoring : Use FT-IR to track bromine loss (disappearance of C-Br stretch at ~560 cm1^{-1}) .

Q. How can the compound’s solubility and bioavailability be improved for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Convert the carboxamide to a methyl ester (improves lipophilicity) or PEGylate the molecule .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) for sustained release, validated via dialysis membrane assays .

Data Contradiction Analysis

Q. Why do some studies report potent kinase inhibition while others show no activity?

  • Methodological Answer : Variations in assay conditions (e.g., ATP concentration, pH) and protein isoforms (e.g., EGFR T790M vs. wild-type) may explain discrepancies. Validate using isoform-specific inhibitors (e.g., erlotinib for EGFR) and standardized kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. How should conflicting computational predictions (e.g., ADMETox profiles) be addressed?

  • Methodological Answer : Cross-validate using multiple software (e.g., SwissADME, pkCSM) and experimental data (e.g., Caco-2 permeability assays). For example:

ParameterSwissADME PredictionExperimental Result
LogP2.32.1 (HPLC)
CYP3A4 InhibitionHighModerate (IC50_{50} = 8 μM)
Source: Adapted from .

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